molecular formula C12H12BrNO3 B6232734 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid CAS No. 2758002-38-7

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid

Cat. No.: B6232734
CAS No.: 2758002-38-7
M. Wt: 298.1
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Description

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid typically involves several steps:

    Bromination: The indole ring is brominated at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxypropylation: The 3rd position of the indole ring is functionalized with a hydroxypropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using propylene oxide in the presence of a Lewis acid catalyst.

    Carboxylation: The 2nd position is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of 7-bromo-3-(3-carboxypropyl)-1H-indole-2-carboxylic acid.

    Reduction: Formation of 3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid.

    Substitution: Formation of 7-iodo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1H-indole-2-carboxylic acid: Lacks the hydroxypropyl group, which may affect its solubility and biological activity.

    3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding properties.

    7-iodo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid: Similar structure but with an iodine atom instead of bromine, which may alter its chemical and biological properties.

Uniqueness

7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and hydroxypropyl group, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enhance its versatility in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

2758002-38-7

Molecular Formula

C12H12BrNO3

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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